Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate
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Overview
Description
Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate is a complex organic compound with the molecular formula C12H10N2O4.
Preparation Methods
The synthesis of Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate typically involves multiple steps. One common method starts with the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative. This intermediate is then subjected to diazotization and subsequent amine reactions to yield the desired oxazoloquinazoline structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like zinc/acetic acid or triphenylphosphine.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate can be compared with other similar compounds such as:
Methyl 7-nitro-5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate: This compound has a nitro group at the 7-position, which may confer different chemical and biological properties.
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one: This compound lacks the carboxylate group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, focusing on anticancer and antimicrobial activities, as well as its mechanisms of action based on recent studies.
Chemical Structure and Properties
This compound features a quinazoline core fused with an oxazolone ring. This structural arrangement is believed to contribute to its biological activity by interacting with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines. The compound's mechanism of action appears to involve:
- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the G0/G1 phase, effectively halting proliferation in certain cancer types .
- Inhibition of Key Signaling Pathways : The compound has been observed to inhibit phosphorylation of ERK1/2 and P38 MAPK pathways in a concentration-dependent manner, which are critical for cell growth and survival .
Case Studies
- Study on Lung Cancer Cells : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against A549 (lung adenocarcinoma) cells, indicating potent antiproliferative effects. The compound's ability to induce apoptosis was also noted through increased reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption .
- Molecular Docking Studies : Computational analyses revealed that this compound binds effectively to the ATP binding site of EGFR kinase, suggesting a possible mechanism for its anticancer activity by inhibiting this key oncogenic pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity Profile
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Bacillus subtilis | 16 µg/mL |
The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial potential.
The antimicrobial effects of this compound may be attributed to:
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit enzymes involved in peptidoglycan synthesis.
- Interference with Metabolic Pathways : The oxazole moiety may interact with key metabolic enzymes in bacteria, leading to growth inhibition.
Properties
CAS No. |
1039454-98-2 |
---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
methyl 5-oxo-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazoline-8-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c1-17-11(16)7-2-3-8-9(6-7)13-12-14(10(8)15)4-5-18-12/h2-3,6H,4-5H2,1H3 |
InChI Key |
KDBKWBSFASGHLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N3CCOC3=N2 |
Origin of Product |
United States |
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